molecular formula C8H13NO B11720856 3-Methyl-4-(prop-2-yn-1-yl)morpholine

3-Methyl-4-(prop-2-yn-1-yl)morpholine

Cat. No.: B11720856
M. Wt: 139.19 g/mol
InChI Key: MHGFOSFOXACEJI-UHFFFAOYSA-N
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Description

3-Methyl-4-(prop-2-yn-1-yl)morpholine is a chemical compound with the molecular formula C8H13NO It is a derivative of morpholine, a heterocyclic amine, and features a propargyl group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-4-(prop-2-yn-1-yl)morpholine typically involves the reaction of morpholine with propargyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like methanol or N,N-dimethylformamide (DMF) at low temperatures (around 0°C) to ensure the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to obtain high yields of the compound.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-4-(prop-2-yn-1-yl)morpholine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: The propargyl group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Halogenating agents or nucleophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted morpholine derivatives.

Mechanism of Action

The mechanism of action of 3-Methyl-4-(prop-2-yn-1-yl)morpholine involves its interaction with specific molecular targets and pathways. For instance, derivatives of this compound have been shown to inhibit tubulin polymerization, which is crucial for cell division. This makes it a potential candidate for anticancer drug development . The compound’s structure allows it to bind to target proteins and disrupt their normal function, leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methyl-4-(prop-2-yn-1-yl)morpholine is unique due to the presence of both a methyl group and a propargyl group on the morpholine ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C8H13NO

Molecular Weight

139.19 g/mol

IUPAC Name

3-methyl-4-prop-2-ynylmorpholine

InChI

InChI=1S/C8H13NO/c1-3-4-9-5-6-10-7-8(9)2/h1,8H,4-7H2,2H3

InChI Key

MHGFOSFOXACEJI-UHFFFAOYSA-N

Canonical SMILES

CC1COCCN1CC#C

Origin of Product

United States

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